molecular formula C19H16F3N3OS2 B11583703 N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B11583703
M. Wt: 423.5 g/mol
InChI Key: NXHRPSKYVMWAAJ-UHFFFAOYSA-N
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Description

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, trifluoromethyl pyrimidine, and phenethylamine. The key steps in the synthesis may involve:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the phenethyl group: This can be done through nucleophilic substitution or other suitable methods.

    Formation of the thioacetamide linkage: This step may involve thiolation reactions using reagents like thiourea or other sulfur sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and thioacetamide linkage can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenethyl-2-((4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl)thio)acetamide
  • N-Phenethyl-2-((4-(thiophen-2-yl)-6-(fluoromethyl)pyrimidin-2-yl)thio)acetamide
  • N-Phenethyl-2-((4-(thiophen-2-yl)-6-(chloromethyl)pyrimidin-2-yl)thio)acetamide

Uniqueness

N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C19H16F3N3OS2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3OS2/c20-19(21,22)16-11-14(15-7-4-10-27-15)24-18(25-16)28-12-17(26)23-9-8-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,23,26)

InChI Key

NXHRPSKYVMWAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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